molecular formula C7H7NO3 B228403 4-Methyl-2-nitrophenol CAS No. 12167-20-3

4-Methyl-2-nitrophenol

Cat. No.: B228403
CAS No.: 12167-20-3
M. Wt: 153.14 g/mol
InChI Key: SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrophenol is an organic compound with the chemical formula C7H7NO3. It is a yellow crystalline solid or light brown oily liquid with a pungent odor. This compound is slightly soluble in water but soluble in organic solvents such as ethanol and ether. It is widely used in organic synthesis due to its two active substituents, hydroxyl and nitro groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrophenol can be synthesized through the nitration of toluene. The process involves mixing toluene with concentrated sulfuric acid in the presence of nitric acid. The reaction is carried out at an appropriate temperature for a certain period, followed by crystallization, filtration, and drying to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process. The reaction conditions are optimized for large-scale production, ensuring high yield and purity. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-2-nitrophenol involves its active substituents, hydroxyl and nitro groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These properties make it effective as an antibacterial agent and stabilizer. The molecular targets and pathways involved include interactions with bacterial cell walls and inhibition of microbial growth .

Comparison with Similar Compounds

Comparison: 4-Methyl-2-nitrophenol is unique due to the presence of both a methyl group and a nitro group on the phenol ring. This combination provides distinct chemical reactivity and applications compared to other nitrophenols. For instance, 2,4,6-Trinitrophenol (Picric Acid) is more acidic and has explosive properties, while this compound is primarily used in organic synthesis and as an antibacterial agent .

Properties

IUPAC Name

4-methyl-2-nitrophenol
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InChI

InChI=1S/C7H7NO3/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3
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InChI Key

SYDNSSSQVSOXTN-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Molecular Formula

C7H7NO3
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DSSTOX Substance ID

DTXSID0026961
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Molecular Weight

153.14 g/mol
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Physical Description

Nitrocresols are yellow-colored crystals. They are slightly soluble in water and weigh more than water. Contact with the material may cause irritation to skin, eyes, and mucous membranes. They are toxic by ingestion or skin contact. They are used to make other chemicals., Colorless solid; [EPA OHM/TADS] Yellow solid with a phenolic odor; mp = 32-35 deg C; [Alfa Aesar MSDS]
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Vapor Pressure

0.000632 [mmHg]
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CAS No.

12167-20-3, 119-33-5, 68137-08-6
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

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